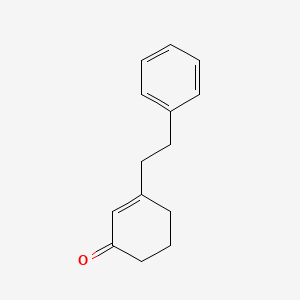

2-Cyclohexen-1-one, 3-(2-phenylethyl)-

Description

Significance of Alpha, Beta-Unsaturated Carbonyl Systems in Organic Synthesis

Alpha, beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. chemicalbook.com This structural arrangement results in a unique electronic distribution, rendering the molecule susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. chemicalbook.com This reactivity, known as vinylogous reactivity, makes α,β-unsaturated carbonyl systems exceptionally versatile building blocks in organic synthesis. chemicalbook.com

They are key precursors in a variety of important carbon-carbon bond-forming reactions, including the Michael addition, Robinson annulation, and Diels-Alder reactions. nih.govchemeo.com The ability to introduce substituents at multiple positions through conjugate addition and other reactions allows for the construction of complex molecular architectures from relatively simple starting materials. nih.govchemeo.com This versatility has led to their widespread use in the synthesis of natural products, pharmaceuticals, and fragrances. wikipedia.org

Overview of 2-Cyclohexen-1-one (B156087) and its Structural Significance

2-Cyclohexen-1-one is a cyclic α,β-unsaturated ketone, featuring a six-membered carbon ring containing a ketone functional group and a carbon-carbon double bond in conjugation. epa.govnih.gov The cyclic nature of the molecule imparts a degree of conformational rigidity. wikipedia.org The conjugated system allows for delocalization of pi-electrons across the oxygen, carbonyl carbon, and the double-bonded carbons. hmdb.ca

This electronic structure makes the β-carbon electrophilic and thus a prime target for nucleophilic attack in what is known as a conjugate or 1,4-addition. hmdb.ca This reactivity is a cornerstone of its utility in synthetic chemistry, providing a reliable method for the formation of new carbon-carbon bonds at the 3-position of the ring. wikipedia.org 2-Cyclohexen-1-one is a versatile intermediate, and its reactions have been extensively studied, leading to the synthesis of a wide range of more complex cyclic compounds. wikipedia.orgrsc.org

Table 1: Physicochemical Properties of 2-Cyclohexen-1-one

| Property | Value |

|---|---|

| Molecular Formula | C6H8O |

| Molecular Weight | 96.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 171-173 °C |

| Melting Point | -53 °C |

| Density | 0.993 g/mL at 25 °C |

| CAS Number | 930-68-7 |

Positioning of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- within Cyclohexenone Chemistry

2-Cyclohexen-1-one, 3-(2-phenylethyl)- is a derivative of the parent 2-cyclohexen-one structure, distinguished by the presence of a 2-phenylethyl group attached to the third carbon of the ring. The introduction of this substituent significantly increases the molecular weight and is expected to influence the compound's physical and chemical properties.

The phenylethyl group is a bulky, non-polar substituent. Its presence at the 3-position would sterically hinder the approach of nucleophiles to the β-carbon, potentially slowing the rate of conjugate addition reactions compared to the unsubstituted 2-cyclohexen-1-one. Electronically, the phenyl group is weakly electron-donating or withdrawing depending on the reaction context, but its effect on the electrophilicity of the β-carbon is likely to be less significant than the steric effects.

The synthesis of this compound would typically be achieved through a conjugate addition reaction, such as a Michael addition, where a phenylethyl nucleophile is added to 2-cyclohexen-1-one. While specific research on the synthesis and reactivity of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- is not extensively documented in publicly available literature, its chemistry can be inferred from the well-established principles of cyclohexenone reactivity. The presence of the aromatic ring also introduces the possibility of further functionalization through electrophilic aromatic substitution reactions, although the conditions required might affect the cyclohexenone core.

Table 2: Properties of 2-Cyclohexen-1-one, 3-(2-phenylethyl)-

| Property | Value |

|---|---|

| Molecular Formula | C14H16O |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 500546-55-4 |

| Physical State | Not readily available in searched literature |

| Boiling Point | Not readily available in searched literature |

| Melting Point | Not readily available in searched literature |

| Spectroscopic Data | Not readily available in searched literature |

Properties

IUPAC Name |

3-(2-phenylethyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVWTIFRBKSJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298629 | |

| Record name | MLS002919794 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500546-55-4 | |

| Record name | MLS002919794 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexen 1 One, 3 2 Phenylethyl and Analogues

Retrosynthetic Disconnection Strategies for Cyclohexenone Systems

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.innumberanalytics.com This process is guided by a series of "disconnections," which are the reverse of known chemical reactions.

Functional Group Interconversions in Retrosynthetic Analysis

Functional group interconversion (FGI) is a critical component of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key disconnection. numberanalytics.comfiveable.menumberanalytics.com For a target molecule like 2-Cyclohexen-1-one (B156087), 3-(2-phenylethyl)-, an initial FGI might involve the reduction of the enone to a cyclohexenol. This transformation simplifies the molecule and opens up new disconnection possibilities.

Another key FGI strategy involves the conversion of the ketone to a different functional group, such as a halide or a sulfonate ester, which are excellent leaving groups in nucleophilic substitution reactions. vanderbilt.edu This allows for the disconnection of the carbon-oxygen bond, leading to simpler precursors.

| Target Functional Group | Precursor Functional Group | Reaction Type |

| Alkene (in the cyclohexenone ring) | Alcohol | Dehydration |

| Ketone | Secondary Alcohol | Oxidation |

| Alkyl Halide | Alcohol | Nucleophilic Substitution |

Carbon-Carbon Bond Disconnections

The core of retrosynthesis lies in the strategic breaking of carbon-carbon bonds. numberanalytics.com For 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, several C-C bond disconnections are plausible. A primary disconnection would be at the bond connecting the phenylethyl group to the cyclohexenone ring. This leads to a cyclohexenone synthon and a phenylethyl synthon. The corresponding synthetic equivalents would be an enolate of cyclohexenone and a phenylethyl halide.

Another strategic disconnection involves breaking the bonds within the cyclohexenone ring itself. This approach often leads to acyclic precursors that can be cyclized in the forward synthesis. For instance, a 1,5-dicarbonyl compound can be a logical precursor to a cyclohexenone via an intramolecular aldol (B89426) condensation. libretexts.orgjove.com

| Disconnection | Synthons | Synthetic Equivalents |

| C3-Side Chain | Cyclohexenone enolate, Phenylethyl cation | Cyclohexenone, Phenylethyl bromide |

| C2-C3 and C4-C5 | 1,5-Diketone | Acyclic diketone |

| C1-C6 and C4-C5 (Diels-Alder) | Diene, Dienophile | Butadiene derivative, α,β-Unsaturated ketone |

Strategic Disconnections for Cyclohexenone Core Formation

The formation of the six-membered ring is a critical step in the synthesis of cyclohexenones. Bond-network analysis can be a powerful tool to identify strategic disconnections for complex cyclic systems. rsc.org For the cyclohexenone core, two major disconnection strategies are prevalent: those based on annulation reactions and those based on cycloaddition reactions.

The Robinson annulation, for example, suggests a disconnection that breaks the ring into a methyl vinyl ketone and a ketone. wikipedia.orgjk-sci.com This is a powerful and widely used method for constructing six-membered rings. wikipedia.org

Alternatively, a Diels-Alder disconnection breaks the cyclohexene (B86901) ring into a diene and a dienophile. wikipedia.orgslideshare.net This pericyclic reaction offers excellent control over stereochemistry and is a highly efficient method for forming six-membered rings. wikipedia.orgnih.gov

Classical and Modern Synthetic Routes to Cyclohexenones

The synthetic strategies derived from retrosynthetic analysis are realized through a variety of classical and modern chemical reactions.

Annulation Procedures

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of cyclohexenone synthesis. libretexts.org The Robinson annulation is a classic and highly effective method that combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgjk-sci.comlibretexts.org This two-step process can be performed in a single pot and is widely used for the synthesis of substituted cyclohexenones. libretexts.orgjk-sci.com The reaction typically involves the use of a ketone and an α,β-unsaturated ketone to form the cyclohexenone ring. wikipedia.org

The Wichterle reaction is a variant of the Robinson annulation that utilizes 1,3-dichloro-cis-2-butene in place of methyl vinyl ketone. wikipedia.org Another related method is the Hauser annulation, which involves a Michael addition followed by a Dieckmann condensation. wikipedia.org

More modern approaches to annulation include phosphine-catalyzed [4+2] annulations of α-alkylallenoates with activated olefins, which provide an efficient route to highly functionalized cyclohexenes. nih.gov

| Annulation Reaction | Key Reactants | Key Intermediates |

| Robinson Annulation | Ketone, Methyl Vinyl Ketone | 1,5-Diketone |

| Wichterle Reaction | Ketone, 1,3-dichloro-cis-2-butene | Michael Adduct |

| Hauser Annulation | Aromatic sulfone, Michael acceptor | Michael Adduct |

| Phosphine-Catalyzed [4+2] Annulation | α-Alkylallenoate, Activated Olefin | 1,4-Dipole Synthon |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful and versatile tool for the construction of six-membered rings with a high degree of stereocontrol. wikipedia.orgnih.gov This [4+2] cycloaddition reaction involves the combination of a conjugated diene with a dienophile, typically an alkene with an electron-withdrawing group, to form a cyclohexene derivative. wikipedia.org In the context of cyclohexenone synthesis, an α,β-unsaturated ketone can serve as the dienophile. cdnsciencepub.com

The reactivity of the diene and dienophile can be fine-tuned by the introduction of various substituents. For instance, aminosiloxy dienes exhibit unusually high reactivity in Diels-Alder reactions with a wide range of electron-deficient dienophiles, leading to the formation of functionalized cyclohexenones under mild conditions. orgsyn.org The use of Lewis acid catalysts can also enhance the rate and selectivity of the Diels-Alder reaction. cdnsciencepub.com

Photochemical [2+2] cycloadditions represent another route to cyclic systems, although they are more commonly used for the synthesis of four-membered rings. libretexts.org However, photochemical cycloadditions of cyclohexenone and cyclopentenone to conjugated dienes have also been reported. acs.org

| Cycloaddition Type | Reactants | Product | Key Features |

| Diels-Alder | Conjugated Diene, Dienophile (α,β-unsaturated ketone) | Substituted Cyclohexene | High stereocontrol, concerted mechanism wikipedia.org |

| Hetero-Diels-Alder | Diene, Hetero-dienophile (e.g., carbonyl) | Heterocyclic six-membered ring | Forms heterocycles |

| Photochemical [2+2] | Alkene, Alkene | Cyclobutane (B1203170) | Forms four-membered rings libretexts.org |

Birch Reduction Approaches

The Birch reduction is a powerful method for the partial reduction of aromatic rings, offering a route to cyclohexadiene structures that are valuable precursors to cyclohexenones. wikipedia.orgorganicreactions.org This reaction involves the use of an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) with an alcohol serving as a proton source. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through the addition of solvated electrons to the aromatic ring, forming a radical anion. This intermediate is then protonated by the alcohol. A second electron transfer followed by another protonation yields a non-conjugated 1,4-cyclohexadiene. wikipedia.orgscribd.com

For the synthesis of cyclohexenone systems, the starting material is often an alkoxy-substituted benzene (B151609) (an aryl ether). The Birch reduction of an anisole (B1667542) derivative, for example, produces a dihydroanisole, which is an enol ether. Subsequent acid hydrolysis of the enol ether moiety unmasks a ketone, typically yielding a β,γ-unsaturated cyclohexenone. This intermediate can then be isomerized to the more thermodynamically stable α,β-conjugated system under acidic or basic conditions. The regioselectivity of the initial reduction is influenced by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.comscribd.com

The general transformation can be summarized as follows:

Reduction : An alkoxybenzene is reduced with Na/NH₃ and an alcohol (e.g., ethanol) to yield a 1-alkoxy-1,4-cyclohexadiene.

Hydrolysis : The resulting enol ether is treated with aqueous acid to hydrolyze it to a β,γ-unsaturated ketone.

Isomerization : The β,γ-unsaturated ketone is isomerized to the final α,β-unsaturated cyclohexenone.

This classical approach provides a foundational method for accessing the core cyclohexenone ring structure from readily available aromatic precursors. numberanalytics.com

Oxidation and Dehydrogenation Methods

The introduction of α,β-unsaturation into a saturated cyclohexanone (B45756) ring is a direct and common strategy for synthesizing 2-cyclohexen-1-ones. This can be achieved through various oxidation and dehydrogenation methods.

One prominent modern technique is the direct dehydrogenation of cyclohexanones catalyzed by transition metals. Palladium-based catalysts have been shown to be effective for this transformation, utilizing molecular oxygen as a clean and sustainable oxidant. organic-chemistry.org For instance, the catalyst system Pd(DMSO)₂(TFA)₂ can directly convert cyclohexanones into their corresponding enones. organic-chemistry.org This approach is advantageous as it avoids the use of stoichiometric and often harsh reagents required in older methods, such as α-halogenation followed by base-induced elimination.

Another powerful class of reagents for this transformation are hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX). IBX can effectively dehydrogenate ketones to form α,β-unsaturated carbonyl compounds under mild conditions. psu.edu The reaction is believed to proceed through an enol or enolate intermediate. This method tolerates a wide array of functional groups, making it a versatile tool in organic synthesis. psu.edu

The table below summarizes selected catalytic systems for the dehydrogenation of cyclic ketones.

| Catalyst/Reagent | Oxidant | Substrate Scope | Reference |

|---|---|---|---|

| Pd(CH₃CN)₄₂ / 6,6'-dimethylbipyridine ligand | Aerobic (O₂) | 3-Arylcyclohexenones | nih.gov |

| Pd(DMSO)₂(TFA)₂ | O₂ | Cyclohexanones and other cyclic ketones | organic-chemistry.org |

| 2-Iodoxybenzoic acid (IBX) | - (Stoichiometric) | Cycloheptanone, amino acid derivatives | psu.edu |

| TEMPO | - | Used in dehydrogenative synthesis of 2-aminophenols from cyclohexanones | nih.gov |

Targeted Synthesis of 3-Substituted 2-Cyclohexen-1-one Systems

Directly constructing the 3-substituted cyclohexenone scaffold often involves condensation and coupling reactions that allow for precise placement of the desired substituent.

Condensation Reactions

Condensation reactions are fundamental to the formation of cyclic systems in organic chemistry. The most renowned method for synthesizing cyclohexenones is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. However, other condensation strategies are also employed.

For instance, Claisen-Schmidt condensation can be used to form chalcones, which are precursors to various heterocyclic and carbocyclic systems. scirp.org In a relevant synthesis, the reaction of chalcones with 1,3-dicarbonyl compounds like cyclohexane-1,3-diones or acetylacetone (B45752) can lead to the formation of substituted cyclohexenone derivatives. scirp.org These reactions are typically catalyzed by an acid or a base. The base-catalyzed mechanism involves the formation of an enolate which then acts as a nucleophile.

Sequential reactions involving an initial Knoevenagel condensation followed by an intramolecular cyclization also provide a pathway to substituted cyclic systems. nih.govresearchgate.net The choice of catalyst and reaction conditions can selectively determine the final product, allowing for the synthesis of complex structures in a one-pot fashion. nih.govrsc.org

Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This reaction joins an organoboron species (like a boronic acid or ester) with an organohalide or triflate. organic-chemistry.orgharvard.edu For the synthesis of 3-substituted 2-cyclohexen-1-ones, this method is particularly effective. The strategy involves coupling a 3-halo-2-cyclohexen-1-one or a 3-triflyloxy-2-cyclohexen-1-one with a suitable organoboronic acid.

To synthesize the target compound, 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, one could envision the Suzuki coupling of 3-bromo-2-cyclohexen-1-one with (2-phenylethyl)boronic acid. The reaction is tolerant of a wide variety of functional groups and generally proceeds with high yields and selectivity. nih.gov

The catalytic cycle for the Suzuki reaction involves three key steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) species.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups (R¹ and R²) are coupled together, eliminating from the palladium complex to form the final product (R¹-R²) and regenerating the palladium(0) catalyst.

The table below provides examples of conditions used in Suzuki-Miyaura coupling reactions.

| Catalyst System | Base | Solvent | Reactants | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / P(t-Bu)₃ | - | - | Arylboronic acids with aryl/vinyl halides | organic-chemistry.org |

| Pd(OAc)₂ / PCy₃ | - | - | Arylboronic acids with aryl/vinyl triflates | organic-chemistry.org |

| CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | ortho-Bromoanilines with boronic esters | nih.gov |

Asymmetric Synthetic Approaches to Chiral Cyclohexenone Derivatives

The synthesis of chiral, enantiomerically enriched cyclohexenones is of significant interest as these compounds are key building blocks for numerous natural products and pharmaceuticals. acs.orgmdpi.com Asymmetric synthesis aims to create these chiral molecules with a high degree of stereocontrol. nih.gov

Various strategies exist, including the use of chiral auxiliaries, chiral catalysts, and chiral reagents. acs.orgmdpi.com For instance, enantioselective reduction of prochiral 4,4-disubstituted cyclohexadienones using a chiral copper hydride complex can produce chiral cyclohexenones with high enantioselectivity. nih.gov Another approach is the asymmetric catalytic addition of nucleophiles to cyclohexenones. nih.gov

Enantioselective Deprotonation

Enantioselective deprotonation is a sophisticated method for generating chirality from a prochiral starting material. This technique utilizes a chiral base, typically a chiral lithium amide, to selectively remove one of two enantiotopic protons alpha to a carbonyl group. The resulting non-racemic, chiral enolate is then trapped with an electrophile to yield an enantiomerically enriched product.

While often applied to saturated ketones, the principles can be extended to the synthesis of chiral cyclohexenone precursors. The key to this method is the ability of the chiral base to differentiate between the two protons in the prochiral environment. The transition state of the proton abstraction involves a complex between the ketone, the chiral lithium amide base, and lithium-coordinating additives, which dictates the stereochemical outcome.

This approach is a powerful tool for desymmetrization and can provide access to chiral building blocks that are difficult to obtain by other means. The efficiency of the process is highly dependent on the structure of the substrate, the specific chiral base employed, and the reaction conditions. nih.gov

Asymmetric Hydrosilylation

Asymmetric hydrosilylation represents a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. In the context of producing 3-substituted-2-cyclohexen-1-one derivatives, this reaction can be envisioned as a two-step process involving the asymmetric reduction of the carbonyl group to a chiral alcohol, which can then be re-oxidized if the ketone is the desired final product, or used as a chiral intermediate for further transformations. The key to this approach is the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

While specific examples detailing the asymmetric hydrosilylation of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- are not extensively documented in the literature, the principles of this methodology have been well-established for a variety of ketones, including α,β-unsaturated systems. Transition metal complexes, particularly those of rhodium and copper, with chiral ligands are commonly employed as catalysts.

For instance, copper-catalyzed asymmetric hydrosilylation of β-nitroethyl aryl ketones has been shown to proceed with high yields and excellent enantioselectivities. nih.govcityu.edu.hk This suggests that a similar catalytic system could be adapted for 3-substituted-2-cyclohexen-1-ones. The general approach involves the reaction of the ketone with a hydrosilane, such as diphenylsilane (B1312307) or trichlorosilane, in the presence of a catalytic amount of a chiral copper complex. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.

Similarly, rhodium-catalyzed asymmetric hydrosilylation has been successfully applied to a range of ketones. rsc.orgresearchgate.netrsc.orgdntb.gov.ua Chiral phosphine (B1218219) ligands, such as those based on the BINAP or SEGPHOS scaffolds, are often effective in inducing high enantioselectivity. A hypothetical reaction scheme for the asymmetric hydrosilylation of a 3-substituted-2-cyclohexen-1-one is presented below:

| Catalyst System | Hydrosilane | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Ph₂SiH₂ | THF | 0 - 25 | High | High |

| Cu(OAc)₂ / Chiral Ligand | (EtO)₃SiH | Toluene | -20 - 0 | High | High |

This table represents a generalized and hypothetical application of the methodology to the target compound class based on existing literature for other ketones.

Chiral Auxiliary and Catalyst-Controlled Syntheses

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries and catalysts to control the stereochemical outcome of a reaction. In the synthesis of 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, these strategies are primarily employed in the crucial carbon-carbon bond-forming step that introduces the phenylethyl group at the 3-position of the cyclohexenone ring.

Chiral Auxiliary-Controlled Synthesis:

The use of a chiral auxiliary involves the temporary incorporation of a chiral molecule into the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

One common strategy involves the formation of a chiral enamine from 2-cyclohexen-1-one and a chiral amine. This chiral enamine can then undergo a diastereoselective conjugate addition with a suitable electrophile, such as a phenylethyl halide or a related species. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enamine, leading to the formation of one diastereomer in preference to the other. Subsequent hydrolysis of the enamine removes the auxiliary and reveals the chiral 3-substituted cyclohexenone. Chiral amines derived from proline are often effective in this role. rsc.org

Catalyst-Controlled Synthesis:

Catalyst-controlled asymmetric synthesis offers a more atom-economical approach as the chiral inducing agent is used in substoichiometric amounts. For the synthesis of 3-(2-phenylethyl)-2-cyclohexen-1-one, the most relevant catalyst-controlled reaction is the asymmetric conjugate addition of an organometallic reagent bearing the phenylethyl group to 2-cyclohexen-1-one.

Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones has emerged as a particularly effective method. nih.gov In this approach, a catalytic amount of a copper salt is used in conjunction with a chiral ligand. The Grignard reagent, in this case, 2-phenylethylmagnesium bromide, adds to the 3-position of the cyclohexenone ring. The chiral ligand, typically a bidentate phosphine such as those from the TaniaPhos or JosiPhos families, coordinates to the copper center and creates a chiral environment that directs the addition to one enantiotopic face of the double bond.

| Chiral Ligand | Grignard Reagent | Copper Salt | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| (R,R)-TaniaPhos | PhCH₂CH₂MgBr | CuCl | Et₂O | -78 to 0 | High | >95 |

| (S,S)-JosiPhos | PhCH₂CH₂MgBr | CuBr·SMe₂ | Toluene/THF | -78 to 0 | High | >95 |

This table provides illustrative examples based on the successful application of these ligands in the asymmetric conjugate addition to cyclic enones. nih.gov

Diastereoselective Transformations

Once a stereocenter is established at the 3-position of the cyclohexenone ring, it can be used to direct the stereochemical outcome of subsequent reactions at other positions in the molecule. This is known as a diastereoselective transformation. The existing chiral center influences the approach of reagents, leading to the preferential formation of one diastereomer over another.

Diastereoselective Epoxidation:

The double bond of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- can be subjected to diastereoselective epoxidation. The stereochemistry of the resulting epoxide will be influenced by the orientation of the phenylethyl group at the 3-position. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used for this transformation. organic-chemistry.orgorganic-chemistry.orgrsc.org The bulky phenylethyl group will likely direct the epoxidizing agent to the opposite face of the ring, leading to the formation of a single diastereomer of the epoxide. The stereochemical outcome can often be predicted based on steric considerations.

Diastereoselective Reduction:

The carbonyl group of 3-(2-phenylethyl)-2-cyclohexen-1-one can undergo diastereoselective reduction to form a chiral alcohol with two stereocenters. The stereochemical outcome of the reduction is dependent on the reducing agent and the steric environment around the carbonyl group. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will typically approach from the less hindered face of the molecule, which is dictated by the conformation of the ring and the orientation of the 3-substituent. This allows for the selective formation of one diastereomer of the corresponding cyclohexenol.

| Reaction | Reagent | Expected Major Diastereomer |

| Epoxidation | m-CPBA | trans to the 3-phenylethyl group |

| Carbonyl Reduction | L-Selectride® | Hydride attack from the face opposite the 3-phenylethyl group |

This table outlines the expected stereochemical outcomes based on established principles of diastereoselective reactions.

Reaction Mechanisms and Reactivity of 2 Cyclohexen 1 One, 3 2 Phenylethyl

Nucleophilic Addition Pathways

Nucleophilic addition to α,β-unsaturated carbonyl compounds like 2-Cyclohexen-1-one (B156087), 3-(2-phenylethyl)- can proceed through two distinct pathways: direct 1,2-addition to the carbonyl group or conjugate 1,4-addition (also known as Michael addition) to the β-carbon. wikipedia.org The regioselectivity of the attack is largely determined by the nature of the nucleophile, a concept explained by Hard-Soft Acid-Base (HSAB) theory. ic.ac.uk The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. ic.ac.uk

The Michael reaction is a cornerstone of carbon-carbon bond formation, involving the 1,4-addition of a soft, resonance-stabilized carbanion (an enolate or a related species) to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comresearchgate.net In the case of 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, the nucleophile attacks the electrophilic β-carbon. This attack is followed by the formation of a resonance-stabilized enolate intermediate, which is then protonated (typically on the α-carbon) during workup to yield the saturated ketone product. masterorganicchemistry.comlibretexts.org

Gilman reagents (lithium diorganocopper, R₂CuLi) are particularly effective soft carbon-based nucleophiles for promoting conjugate addition, in contrast to harder organometallic reagents like Grignards. ic.ac.uklibretexts.org The bulky 3-(2-phenylethyl) group is expected to direct the incoming nucleophile to the opposite face of the ring, resulting in a high degree of diastereoselectivity.

| Nucleophile Type (Michael Donor) | Specific Example | Expected Product Type |

|---|---|---|

| Gilman Reagents | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-(2-phenylethyl)-3-methylcyclohexan-1-one |

| Enolates | Enolate of diethyl malonate | Diethyl 2-(3-oxo-1-(2-phenylethyl)cyclohexyl)malonate |

| Enamines | 1-(Cyclohex-1-en-1-yl)pyrrolidine (Stork enamine) | 3-(2-phenylethyl)-2-(2-oxocyclohexyl)cyclohexan-1-one (after hydrolysis) |

The conjugate addition pathway is not limited to carbon-based nucleophiles. Other soft nucleophiles, such as secondary amines and thiols, also readily add to the β-position of α,β-unsaturated ketones. wikipedia.org These reactions are often reversible, and under thermodynamic control, the more stable 1,4-adduct is typically the exclusive product. libretexts.org

| Nucleophile Type | Specific Example | Expected Product |

|---|---|---|

| Secondary Amines | Piperidine | 3-(Piperidin-1-yl)-3-(2-phenylethyl)cyclohexan-1-one |

| Thiols | Thiophenol | 3-(Phenylthio)-3-(2-phenylethyl)cyclohexan-1-one |

| Cyanide | Hydrogen Cyanide (with KCN) | 3-Oxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile |

In contrast to soft nucleophiles, "hard" nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) preferentially attack the harder electrophilic center: the carbonyl carbon. ic.ac.uklibretexts.org This direct, or 1,2-addition, results in the formation of an allylic alcohol after protonation of the intermediate alkoxide. The competition between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control, where the faster-forming 1,2-adduct can sometimes be isolated at low temperatures, while the more stable 1,4-adduct is favored at higher temperatures or with softer nucleophiles. libretexts.orgmasterorganicchemistry.com

| Reagent Type | Hard/Soft Nature | Preferred Addition Pathway | Resulting Product Class |

|---|---|---|---|

| Organolithium (e.g., CH₃Li) | Hard | 1,2-Addition | Allylic Alcohol |

| Grignard (e.g., CH₃MgBr) | Hard | 1,2-Addition | Allylic Alcohol |

| Gilman (e.g., (CH₃)₂CuLi) | Soft | 1,4-Addition (Conjugate) | Saturated Ketone |

Cycloaddition Reaction Mechanisms

Cycloaddition reactions provide a powerful means of constructing cyclic molecules in a single step. wikipedia.org The double bond within the cyclohexenone ring of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- can participate as a 2π-electron component (a dienophile or olefin) in these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this context, the electron-deficient double bond of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- acts as a dienophile, reacting with an electron-rich conjugated diene. libretexts.org This pericyclic reaction is concerted, meaning all bonds are formed in a single transition state. libretexts.org The reaction typically proceeds with high stereospecificity, and the steric bulk of the 3-(2-phenylethyl) group will dictate the facial selectivity of the diene's approach, leading to the formation of a specific diastereomer of the resulting bicyclic or polycyclic adduct. Highly reactive dienes, such as Danishefsky's diene, are often used to ensure good yields under mild conditions. acs.org

| Diene | Classification | Expected Adduct Structure |

|---|---|---|

| 1,3-Butadiene | Simple Conjugated Diene | Bicyclic Ketone |

| Cyclopentadiene | Cyclic Diene | Tricyclic Ketone (often with endo selectivity) |

| Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) | Electron-Rich, Activated Diene | Bicyclic enol ether, which can be hydrolyzed to a diketone |

Photochemical [2+2] cycloadditions are a key method for synthesizing four-membered cyclobutane (B1203170) rings. orgsyn.orglibretexts.org Upon irradiation with UV light, the enone system of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- can be promoted to an electronically excited state (typically a triplet state). nih.gov This excited molecule can then react with a ground-state alkene in a stepwise or concerted fashion to form a bicyclic product containing a cyclobutane ring. These reactions can be performed either intermolecularly with a separate alkene or intramolecularly if an alkenyl chain is present elsewhere in the molecule. researchgate.net The regiochemistry and stereochemistry of the addition are governed by the stability of the potential diradical intermediates formed during the reaction. researchgate.net

| Alkene Partner | Reaction Type | Expected Product Feature |

|---|---|---|

| Ethylene | Intermolecular | Fused cyclobutane ring |

| Cyclopentene | Intermolecular | Fused cyclobutane and cyclopentane (B165970) rings |

| Methyl Acrylate | Intermolecular | Fused cyclobutane ring with an ester substituent |

Oxidation and Reduction Chemistry of 2-Cyclohexen-1-one, 3-(2-phenylethyl)-

The reactivity of 2-cyclohexen-1-one, 3-(2-phenylethyl)- in oxidation and reduction reactions is governed by the interplay of its constituent functional groups: the α,β-unsaturated ketone system, the cyclohexene (B86901) ring, and the phenylethyl substituent. These reactions are pivotal for the selective modification of the molecule to generate a variety of derivatives.

Selective Hydrogenation Mechanisms

Selective hydrogenation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis. For the parent compound, 2-cyclohexen-1-one, catalytic hydrogenation typically leads to the selective reduction of the carbon-carbon double bond to yield cyclohexanone (B45756). This process is often carried out using catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al2O3) under a hydrogen atmosphere. The selectivity arises from the higher reactivity of the C=C double bond towards catalytic hydrogenation compared to the carbonyl group.

In the case of 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, the hydrogenation can potentially occur at three sites: the endocyclic C=C double bond, the carbonyl group, and the aromatic ring of the phenylethyl group. The selectivity of the hydrogenation is highly dependent on the choice of catalyst, solvent, and reaction conditions (temperature and pressure).

Reduction of the C=C Double Bond: Similar to the parent cyclohexenone, the conjugated double bond is the most susceptible to hydrogenation under mild conditions, which would yield 3-(2-phenylethyl)cyclohexanone.

Reduction of the Carbonyl Group: Further reduction of the carbonyl group to a hydroxyl group, yielding 3-(2-phenylethyl)cyclohexan-1-ol, typically requires more forcing conditions or specific catalysts.

Reduction of the Aromatic Ring: Hydrogenation of the phenyl group to a cyclohexyl group requires even more drastic conditions, often involving high pressures and temperatures, and highly active catalysts like rhodium or ruthenium.

The presence of the bulky 3-(2-phenylethyl) substituent may influence the stereochemical outcome of the hydrogenation, leading to the formation of specific stereoisomers of the resulting substituted cyclohexane (B81311) derivatives.

Catalytic Oxidation Processes

The catalytic oxidation of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- can target the electron-rich C=C double bond or the allylic positions of the cyclohexene ring. The outcome of the oxidation is highly dependent on the oxidant and the catalyst employed.

Common oxidants used in these processes include molecular oxygen, hydrogen peroxide, and organic peroxides. Transition metal complexes are often employed as catalysts to control the selectivity of the oxidation. For instance, the allylic oxidation of cyclohexene itself is a known route to produce 2-cyclohexen-1-one. d-nb.infonih.gov

For 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, potential oxidation reactions include:

Epoxidation: The C=C double bond can be oxidized to form an epoxide, 3-(2-phenylethyl)-2,3-epoxycyclohexan-1-one. This reaction is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic processes involving hydrogen peroxide and a suitable catalyst.

Allylic Oxidation: Oxidation at the allylic positions (C4 and C6) of the cyclohexenone ring could introduce hydroxyl or carbonyl functionalities.

Oxidative Cleavage: Under harsh oxidative conditions, the double bond could be cleaved, leading to the opening of the cyclohexene ring.

The nature of the catalyst, whether homogeneous or heterogeneous, can significantly influence the product distribution. For example, cobalt and copper-based catalysts have been shown to be effective for the allylic oxidation of cyclohexene with molecular oxygen. researchgate.netd-nb.info

Bioreduction Pathways

Bioreduction, utilizing whole cells of microorganisms or isolated enzymes, offers a green and highly selective alternative for the reduction of ketones. These biocatalytic systems, particularly oxidoreductases, can exhibit high levels of chemo-, regio-, and enantioselectivity.

For 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, bioreduction would primarily target the carbonyl group to produce the corresponding alcohol, 3-(2-phenylethyl)cyclohex-2-en-1-ol. The stereochemistry of the resulting alcohol is often controlled by the specific enzyme used, allowing for the synthesis of enantiomerically pure or enriched products.

The reduction of the C=C double bond can also occur in some biological systems, leading to the saturated ketone or alcohol. The substrate specificity of the enzymes plays a crucial role in determining the outcome of the bioreduction. Studies on the bioreduction of various cyclic ketones have demonstrated the versatility of this approach. researchgate.net

Rearrangement Reactions

Rearrangement reactions of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- can lead to significant structural modifications, providing access to different ring systems and functional group arrangements.

Baeyer-Villiger Rearrangement Principles

The Baeyer-Villiger rearrangement is a classic organic reaction that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid or hydrogen peroxide. libretexts.org The reaction proceeds via the migration of a carbon atom from the carbonyl group to an adjacent oxygen atom of the peroxy species.

In the case of an unsymmetrical ketone like 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, the regioselectivity of the rearrangement is determined by the migratory aptitude of the two α-carbon atoms. The group that is more capable of stabilizing a positive charge generally migrates preferentially. The established order of migratory aptitude is typically: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

For 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, two possible lactone products could be formed:

Migration of the more substituted C2: This would lead to a seven-membered lactone (an oxepanone derivative).

Migration of the less substituted C6: This would result in a different seven-membered lactone.

Given that C2 is a part of the double bond and is attached to the 3-substituent, its electronic and steric properties would be different from the sp3-hybridized C6. The regioselectivity of the Baeyer-Villiger oxidation of 3-substituted cyclohexanones is a known challenge and can be influenced by the specific reagents and conditions used. rsc.org Theoretical studies on substituted cyclohexanones have provided insights into the factors governing this regioselectivity. researchgate.netacs.org

Other Peroxide-Mediated Rearrangements

Besides the Baeyer-Villiger reaction, other peroxide-mediated rearrangements of α,β-unsaturated ketones are known. These reactions can lead to a variety of products depending on the substrate and the reaction conditions. For instance, the treatment of α,β-unsaturated ketones with hydrogen peroxide in the presence of a base can lead to epoxidation. youtube.com

In some cases, oxidative rearrangements can occur. For example, iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones with tert-butyl hydrogen peroxide has been shown to yield 1,2-diaryl diketones. acs.org While 2-Cyclohexen-1-one, 3-(2-phenylethyl)- is not a diaryl ketone, this illustrates the potential for complex rearrangements under oxidative conditions.

Furthermore, the reaction of α,β-unsaturated ketones with peroxides can sometimes lead to the formation of vinyl acetates. nih.gov The specific pathways and products for 2-Cyclohexen-1-one, 3-(2-phenylethyl)- in such reactions would need to be determined experimentally, but the existing literature on similar systems provides a basis for predicting potential outcomes.

Functional Group Transformations and Derivatization

The derivatization of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- would principally involve reactions targeting its enone moiety. Key transformations can be categorized into reductions, conjugate additions (Michael reaction), and reactions involving the enolate ion.

Reductive Transformations The enone system offers two sites for reduction: the C=O bond and the C=C bond. Selective reduction is a common strategy to produce valuable derivatives like allylic alcohols, saturated ketones, or saturated alcohols.

1,2-Reduction (Carbonyl Reduction): Selective reduction of the carbonyl group yields the corresponding allylic alcohol, 3-(2-phenylethyl)cyclohex-2-en-1-ol. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄), often under specific conditions (e.g., low temperatures, presence of cerium(III) chloride - the Luche reduction) to favor 1,2-addition over conjugate (1,4-) addition.

1,4-Reduction (Conjugate Reduction): Reduction of the carbon-carbon double bond produces the saturated ketone, 3-(2-phenylethyl)cyclohexan-1-one. This can be accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, where the C=C bond is generally more readily reduced than the C=O bond.

Complete Reduction: The use of more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing catalytic hydrogenation conditions can lead to the complete reduction of both the alkene and the ketone, resulting in 3-(2-phenylethyl)cyclohexan-1-ol.

The table below outlines the expected products from these principal reductive pathways.

| Reaction Type | Typical Reagents | Expected Major Product |

| 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) | 3-(2-phenylethyl)cyclohex-2-en-1-ol |

| 1,4-Reduction | H₂, Pd/C | 3-(2-phenylethyl)cyclohexan-1-one |

| Complete Reduction | LiAlH₄ or H₂ (high pressure), PtO₂ | 3-(2-phenylethyl)cyclohexan-1-ol |

Conjugate Addition (Michael Reaction) The β-carbon of the cyclohexenone ring is electrophilic and susceptible to attack by a wide range of nucleophiles in a reaction known as Michael addition or conjugate addition. This is a powerful C-C bond-forming reaction.

Organocuprates: Reagents like lithium diorganocuprates (Gilman reagents, R₂CuLi) are "soft" nucleophiles that preferentially add to the β-position (1,4-addition) rather than the carbonyl carbon (1,2-addition). For example, reaction with lithium dimethylcuprate would introduce a methyl group at the C-3 position, yielding 3-methyl-3-(2-phenylethyl)cyclohexan-1-one after protonation of the intermediate enolate.

Enolates: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors. The addition of diethyl malonate, for instance, would form a new C-C bond at the β-position, leading to a highly functionalized dicarbonyl compound that can be used for further synthetic elaborations.

**Heter

Catalytic Strategies in the Chemistry of 2 Cyclohexen 1 One, 3 2 Phenylethyl

Organocatalysis in Conjugate Additions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts for the construction of chiral molecules. In the context of 3-(2-phenylethyl)-2-cyclohexen-1-one, organocatalytic conjugate addition reactions are pivotal for introducing the phenylethyl group at the C-3 position with high stereocontrol. This approach often utilizes small organic molecules, such as chiral amines and their derivatives, to activate substrates and guide the stereochemical outcome of the reaction.

Asymmetric Phase Transfer Catalysis

Asymmetric Phase Transfer Catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). This is achieved through a catalyst, typically a quaternary ammonium (B1175870) salt, that transports a reactant across the phase boundary. In the synthesis of chiral cyclohexenones, chiral phase-transfer catalysts create a chiral ion pair, which induces enantioselectivity in the conjugate addition step.

The application of PTC in the Michael addition to 2-cyclohexenone has been investigated. For instance, under PTC conditions using aqueous potassium hydroxide (B78521) and toluene, 2-cyclohexenone can undergo dimerization. While synthetically useful conversions at lower temperatures are challenging due to the slow reaction rate, this demonstrates the ability of PTC to facilitate reactions with cyclic enones. researchgate.net More effectively, enantioselective Michael additions to C3-functionalized cyclopentenones have been achieved with up to 92% enantiomeric excess (ee), and the corresponding reaction with 2-cyclohexenone yielded an ee of 87%. researchgate.net

Recent advancements have seen the development of bifunctional phase-transfer catalysts, which incorporate an additional hydrogen-bonding group (like urea (B33335) or thiourea) alongside the quaternary ammonium salt. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity. An L-tert-leucine-derived urea-quaternary ammonium salt has been successfully used as a bifunctional phase-transfer catalyst in a cascade reaction to produce valuable optically pure cyclohexenones in high yields with excellent enantio- and diastereoselectivities. researchgate.net This dual-activation strategy represents a significant step forward in the synthesis of complex, substituted cyclohexenone frameworks.

The table below summarizes representative results for asymmetric PTC reactions involving cyclic enones.

| Catalyst Type | Substrate | Nucleophile/Reaction | Enantiomeric Excess (ee) | Reference |

| Chiral PTC | 2-Cyclohexenone | Malonate Derivative | 87% | researchgate.net |

| Bifunctional Urea-Quaternary Ammonium Salt | Olefinic Azlactone / 4-nitro-5-styrylisoxazole | Vinylogous Conjugate Addition–Cyclization | High | researchgate.net |

| Cinchona Alkaloid Urea Ammonium Salt | Cyclic Enones | tert-butyl β-naphthylmethoxycarbamate (aza-Michael) | up to 98% | nih.gov |

Chiral Cinchona Alkaloid Amine Catalysis

Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts, prized for their rigid scaffold, tunable functionalities, and commercial availability. In the synthesis of 3-substituted cyclohexenones, primary amines derived from cinchona alkaloids are particularly effective. They operate through an enamine-based mechanism, where the catalyst reacts with the cyclohexenone to form a chiral enamine intermediate. This intermediate then reacts with the electrophile (in this case, a phenylethyl precursor), and subsequent hydrolysis releases the chiral product and regenerates the catalyst.

This strategy has been successfully applied to the vinylogous Michael addition of 3-substituted cyclohexenones to prochiral maleimides. nih.gov This reaction, controlled by a primary amine catalyst, allows for the concomitant and remote formation of a stereogenic axis and two contiguous stereocenters. acs.org The efficiency of cinchona alkaloid primary amines in desymmetrizing rotationally hindered maleimides via Michael addition of vinylogous intermediates provides an effective route to atropisomeric succinimides. nih.govacs.org

Furthermore, bifunctional cinchona-derived catalysts, such as those incorporating a thiourea (B124793) or squaramide moiety, have shown exceptional performance. These catalysts utilize the basic amine site to form the enamine while the hydrogen-bonding moiety activates the Michael acceptor, leading to highly organized transition states and excellent stereocontrol. acs.org Thiourea- and squaramide-functionalized cinchona alkaloids have demonstrated promising results in terms of both yield and stereoselectivity in Michael additions. acs.orgresearchgate.net

The table below presents findings from studies using Cinchona alkaloid catalysts in Michael addition reactions.

| Catalyst Type | Reaction Type | Yield | Stereoselectivity | Reference |

| Cinchona Alkaloid Primary Amine | Vinylogous Michael Addition | Good | High | nih.govacs.org |

| Thiourea-functionalized Cinchona Alkaloid | Michael Addition | Good | Promising | acs.orgresearchgate.net |

| Squaramide-functionalized Cinchonidine | Atropselective Michael Addition | Excellent | Excellent (single diastereoisomer) | acs.org |

Transition Metal Catalysis

Transition metal catalysis offers a diverse and powerful set of tools for the synthesis and functionalization of organic molecules, including 3-(2-phenylethyl)-2-cyclohexen-1-one. Catalysts based on palladium, copper, and iron are widely used to facilitate reactions that are otherwise difficult to achieve, often with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method that couples an organoboron compound with an organohalide or triflate. To synthesize 3-(2-phenylethyl)-2-cyclohexen-1-one, a Suzuki coupling could be envisioned between a 3-halo-2-cyclohexenone (e.g., 3-bromo-2-cyclohexenone) and a (2-phenylethyl)boronic acid or its corresponding ester.

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: A palladium(0) complex reacts with the organohalide (e.g., 3-bromo-2-cyclohexenone) to form a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, a step that is typically facilitated by a base. nih.gov

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst. nih.gov

The efficiency of Suzuki reactions can be significantly influenced by the choice of ligands on the palladium catalyst. Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), have been shown to be highly effective, enabling reactions with a broad range of substrates, including challenging heteroaryl compounds and unactivated aryl chlorides, often at low catalyst loadings. nih.gov While specific literature detailing the Suzuki coupling to form 3-(2-phenylethyl)-2-cyclohexen-1-one is not prevalent, the general applicability of this reaction makes it a highly plausible synthetic route. researcher.lifemit.edunih.gov

Copper(I)-Catalyzed Reactions

Copper-catalyzed 1,4-conjugate addition (or Michael addition) is a cornerstone method for introducing alkyl and aryl groups at the β-position of α,β-unsaturated carbonyl compounds. For the synthesis of 3-(2-phenylethyl)-2-cyclohexen-1-one, this typically involves the reaction of 2-cyclohexenone with a phenylethyl-organometallic reagent in the presence of a copper(I) catalyst.

Grignard reagents (RMgX) are particularly attractive nucleophiles due to their ready availability and high reactivity. While uncatalyzed reactions of Grignard reagents with enones often lead to competing 1,2-addition to the carbonyl group, the addition of a catalytic amount of a copper(I) salt, such as CuBr·SMe₂ or CuCN, directs the reaction towards exclusive 1,4-conjugate addition. nih.govmdpi.com

Significant progress has been made in developing asymmetric versions of this reaction. By employing chiral ligands in conjunction with the copper catalyst, high levels of enantioselectivity can be achieved. Chiral ferrocenyl-based diphosphines, such as TaniaPhos and JosiPhos derivatives, have proven to be outstanding ligands for the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones, affording products with enantioselectivities up to 96% ee. nih.gov These reactions are often successful with moderate catalyst loading (e.g., 5 mol%) under mild conditions. nih.govnih.gov

The table below highlights the effectiveness of copper-catalyzed conjugate additions to 2-cyclohexenone.

| Copper Source | Ligand | Grignard Reagent | Temperature (°C) | Enantiomeric Excess (ee) | Reference |

| CuBr·SMe₂ | (R,Sp)-TaniaPhos | EtMgBr | -60 | 96% | nih.gov |

| CuCl | (R,Sp)-TaniaPhos | EtMgBr | 0 | 95% | nih.gov |

| Cu(OTf)₂ | Chiral NHC | n-BuMgBr | 0 | 68% | amazonaws.com |

Iron-Complex Catalysis in Oxidation

Iron is an attractive catalyst due to its low cost, low toxicity, and high natural abundance. Iron complexes are effective catalysts for a variety of oxidation reactions, which can be relevant for either the synthesis of the cyclohexenone core or its subsequent functionalization.

One key application is the oxidation of alkanes and alkenes. Iron complexes can catalyze the oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756), which are precursors to 2-cyclohexen-1-one (B156087). encyclopedia.pub For instance, mononuclear iron(II) complexes with ligands like TPMA (tris(2-pyridylmethyl)amine) can use hydrogen peroxide (H₂O₂) to oxyfunctionalize substrates like cyclohexane and cyclohexene (B86901). encyclopedia.pub

More directly, iron complexes have been developed for the enantioselective epoxidation of cyclic enones using aqueous H₂O₂. An iron complex featuring a C1-symmetric tetradentate N-based ligand has been shown to catalyze the epoxidation of various cyclohexenones in good yields and with excellent enantioselectivities (up to 95% ee). scispace.com This transformation provides access to chiral epoxy ketones, which are versatile intermediates for further synthesis.

Additionally, iron-catalyzed Wacker-type oxidations can convert olefins into ketones. Using catalysts like tris(dibenzoylmethanato)iron(III) [Fe(dbm)₃] and air as the oxidant, a variety of olefins can be efficiently oxidized to the corresponding ketones at room temperature. nih.gov This methodology could be applied to a precursor containing a vinyl group to generate a ketone functionality within the molecular framework.

| Catalyst System | Substrate | Oxidant | Product Type | Key Finding | Reference |

| [FeCl₂{κ³-HC(pz)₃}] | Cyclohexane | t-BuOOH | Cyclohexanol/Cyclohexanone | Remarkable yields | encyclopedia.pub |

| (S,S')-Iron Complex | Cyclohexenones | H₂O₂ | Epoxides | Up to 95% ee | scispace.com |

| Fe(dbm)₃ | Olefins | Air / PhSiH₃ | Ketones | High functional-group tolerance | nih.gov |

Lewis Acid Catalysis in Enone Reactivity

Lewis acid catalysis is a cornerstone of organic synthesis, utilized to enhance the reactivity of carbonyl compounds, including α,β-unsaturated ketones like cyclohexenones. wikipedia.org A Lewis acid activates the enone by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon and the β-carbon, making the enone more susceptible to nucleophilic attack. wikipedia.org

Common Lewis acids employed for such transformations include metal halides like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃), as well as organometallic reagents. wikipedia.org In the context of a substituted cyclohexenone such as 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, a chiral Lewis acid could be employed to achieve enantioselective additions of nucleophiles. The stereochemical outcome of these reactions is often directed by the formation of a chiral complex between the Lewis acid and the enone substrate, which selectively blocks one face of the molecule, guiding the incoming nucleophile to the opposite face. wikipedia.org

Enzyme-Mediated Transformations

Enzymes offer a powerful and highly selective alternative to traditional chemical catalysts for the transformation of organic molecules. Their high specificity and ability to operate under mild conditions make them attractive for complex syntheses.

Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones. almacgroup.comresearchgate.net These enzymes use a nicotinamide (B372718) cofactor, typically NADPH or NADH, as a hydride source to deliver a hydride to the β-carbon of the enone, followed by protonation at the α-carbon, resulting in a saturated ketone. matthey.com

The application of ene-reductases to substituted cyclohexenones can produce chiral cyclohexanones with high enantiomeric excess. tudelft.nl The stereoselectivity of the reduction is determined by the specific enzyme used and how the substrate binds within the enzyme's active site. For a substrate like 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, an appropriate ene-reductase would catalyze the reduction of the C=C double bond to yield (R)- or (S)-3-(2-phenylethyl)cyclohexan-1-one, depending on the enzyme selected. In some instances, ene-reductases can also catalyze the reverse reaction, an oxidation, to produce phenolic compounds from cyclohexenones. almacgroup.com

Whole-cell microbial reductions serve as a practical and cost-effective method for performing stereoselective transformations. Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and various bacteria and fungi contain a multitude of reductase enzymes that can act on a wide range of substrates.

In the context of 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, a microbial system could be used to achieve the reduction of either the carbon-carbon double bond, the carbonyl group, or both. The outcome of the reaction is highly dependent on the specific microbial strain, the culture conditions (e.g., pH, temperature, aeration), and the substrate concentration. For example, some microbial processes might selectively reduce the enone's double bond to yield the corresponding saturated ketone, while others might reduce the carbonyl group to produce an allylic alcohol. The combination of different reductases within the microorganism can lead to the formation of saturated alcohols with high diastereoselectivity and enantioselectivity.

Theoretical and Computational Investigations of 2 Cyclohexen 1 One, 3 2 Phenylethyl

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior. miracosta.edulibretexts.orgyoutube.com For 2-Cyclohexen-1-one (B156087), 3-(2-phenylethyl)-, these studies focus on the distribution of electrons within the molecular orbitals, particularly the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of this compound is characterized by the conjugated enone system of the cyclohexenone ring and the aromatic π-system of the phenylethyl group. researchgate.net The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. mdpi.comdergipark.org.tr In molecules like this, the HOMO is often delocalized over the π-systems of the phenyl ring and the C=C double bond of the enone, whereas the LUMO is primarily centered on the electron-deficient C=O and C=C moieties of the cyclohexenone ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. dergipark.org.trscirp.org A smaller gap generally implies higher reactivity and greater polarizability. mdpi.com Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate these orbital energies and the resulting gap with high accuracy. scirp.orgnih.gov

Molecular Electrostatic Potential (MEP) surfaces are another valuable tool derived from electronic structure calculations. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, the MEP would be expected to show a negative potential (typically colored red) around the carbonyl oxygen atom, indicating a site susceptible to electrophilic attack. Conversely, positive potential regions (blue) would be found around the hydrogen atoms, particularly those of the phenyl ring and the enone system.

Table 1: Calculated Electronic Properties of a Representative Aryl-Substituted Cyclohexenone Derivative

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311+G |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-311+G |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-311+G |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-311+G |

Note: Data in the table is representative of typical values for structurally similar compounds and is intended for illustrative purposes.

Mechanistic Probing using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions. researchgate.netmdpi.com It allows for the detailed exploration of reaction pathways, the characterization of transient species like transition states and intermediates, and the calculation of activation energies. nih.gov For reactions involving 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, such as cycloadditions, Michael additions, or photochemical reactions, DFT can provide a step-by-step elucidation of the molecular transformations. nih.govorganic-chemistry.orgmcmaster.ca

A key aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. libretexts.orgyoutube.com Transition state theory provides a framework for understanding reaction rates based on the properties of the reactants and the transition state. libretexts.org DFT calculations are employed to locate the geometry of the TS, which is a first-order saddle point on the potential energy surface. youtube.com

Once located, frequency calculations are performed to confirm the nature of the TS; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. The energy of this transition state relative to the reactants defines the activation energy barrier (Ea), a crucial factor in determining the reaction kinetics. youtube.com For a reaction such as the Diels-Alder cycloaddition involving the cyclohexenone moiety, DFT can be used to compare the activation barriers for different possible stereochemical outcomes (e.g., endo vs. exo), thereby predicting the reaction's selectivity. researchgate.net

Elucidating a reaction pathway involves mapping the energetic landscape that connects reactants, transition states, intermediates, and products. researchgate.netresearchgate.net DFT calculations allow chemists to trace the minimum energy path of a reaction. nih.gov This process often begins by identifying a plausible mechanism, which could be concerted (one step) or stepwise (involving one or more intermediates). nih.gov

For each proposed step, the corresponding transition state and any intermediates are computationally modeled. researchgate.net By calculating the energies of all stationary points along the proposed pathway, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, highlighting the rate-determining step—the one with the highest activation barrier. youtube.com For example, in a multi-step synthesis involving 2-Cyclohexen-one, 3-(2-phenylethyl)-, DFT could be used to determine whether a key bond-forming step proceeds through a radical or an ionic mechanism by comparing the energy profiles of the two competing pathways. mdpi.com

Table 2: Hypothetical DFT-Calculated Energies for a Reaction Involving a Cyclohexenone Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +22.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -18.7 |

Note: The values are hypothetical and serve to illustrate a typical reaction energy profile.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- are crucial to its function and reactivity. The molecule possesses significant conformational flexibility due to the non-planar cyclohexenone ring and the rotatable single bonds in the phenylethyl side chain.

Conformational analysis aims to identify the stable low-energy conformations (conformers) of the molecule. The cyclohexenone ring typically adopts a half-chair or twist-boat conformation. The orientation of the bulky 3-(2-phenylethyl)- substituent (axial vs. equatorial) significantly influences the stability of these conformers. Computational methods can systematically explore the potential energy surface to locate these minima and calculate their relative energies.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations generate a trajectory that describes the positions and velocities of atoms over time. This allows for the investigation of conformational changes, molecular vibrations, and interactions with solvent molecules. For 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, an MD simulation in a solvent like water or ethanol (B145695) could reveal how the molecule samples different conformations, the timescale of these changes, and the formation of hydrogen bonds between the carbonyl oxygen and the solvent. researchgate.net

Table 3: Relative Energies of Key Conformers for a Substituted Cyclohexenone

| Conformer Description | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) |

| Half-Chair (Equatorial Substituent) | 55.2 | 0.00 |

| Half-Chair (Axial Substituent) | 54.8 | +2.1 |

| Twist-Boat | -30.5 | +5.5 |

Note: Data is representative for a substituted cyclohexenone and illustrates the typical energy differences between conformers.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of newly synthesized compounds. nih.gov DFT calculations, in particular, have become a standard method for predicting NMR chemical shifts and IR vibrational frequencies with a high degree of accuracy. nih.govnih.govdiva-portal.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding tensors of atomic nuclei. nih.govnih.gov These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane) and applying an empirical scaling factor. nrel.gov This allows for the prediction of both ¹H and ¹³C NMR spectra, which can be compared directly with experimental data to confirm a proposed structure. nih.govmdpi.com

Similarly, computational methods can predict Infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. diva-portal.org After optimizing the molecular geometry, a frequency calculation is performed. The resulting vibrational modes can be animated to visualize the atomic motions associated with each absorption band, aiding in the assignment of experimental peaks to specific functional groups, such as the C=O stretch of the ketone or the C=C stretches of the enone and phenyl groups. nih.govspectrabase.com

Table 4: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Structurally Related Ketone

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C=O | 210.5 | 209.8 |

| C-alpha (sp³) | 45.2 | 44.7 |

| C-beta (sp³) | 28.1 | 27.5 |

| Phenyl C-ipso | 141.2 | 140.9 |

| Phenyl C-ortho | 129.0 | 128.6 |

| Phenyl C-meta | 128.8 | 128.5 |

| Phenyl C-para | 126.5 | 126.1 |

Note: The data presented is for a representative molecule to illustrate the accuracy of DFT-based NMR prediction. nih.govnrel.gov

Q & A

Q. What are the recommended synthetic routes for 2-Cyclohexen-1-one, 3-(2-phenylethyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted cyclohexenones often involves aldol condensation or Michael addition reactions. For 3-(2-phenylethyl) derivatives, a two-step approach is common:

Cyclohexenone functionalization : Introduce the phenylethyl group via conjugate addition using a Grignard reagent (e.g., phenylethylmagnesium bromide) to 2-cyclohexen-1-one.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, as side reactions (e.g., over-addition) may occur .

- Key Variables : Temperature (-20°C to 0°C minimizes side reactions), solvent polarity (THF or ether), and stoichiometric ratios (1:1.2 for ketone:Grignard reagent). Reported yields range from 45–70%, depending on steric hindrance from the phenylethyl substituent .

Q. How can NMR spectroscopy distinguish structural isomers of 3-(2-phenylethyl)-2-cyclohexen-1-one?

- Methodological Answer :

- 1H NMR :

- α,β-unsaturated ketone protons : Doublets at δ 6.2–6.8 ppm (J = 10 Hz) confirm the cyclohexenone ring.

- Phenylethyl group : Aromatic protons (δ 7.2–7.4 ppm, multiplet) and methylene protons adjacent to the aromatic ring (δ 2.8–3.1 ppm, triplet).

- Steric effects : Coupling constants (e.g., J = 3–5 Hz for axial vs. equatorial protons) resolve stereoisomers .

- 13C NMR : Carbonyl carbon at δ 200–210 ppm; allylic carbons (δ 35–45 ppm) show splitting patterns dependent on substituent orientation .

Q. What safety protocols are critical for handling 3-(2-phenylethyl)-2-cyclohexen-1-one in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors (irritation risk to respiratory tract) .

- PPE : Nitrile gloves (tested for ketone permeability) and safety goggles (ANSI Z87.1 standard) .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .

Advanced Research Questions

Q. How does computational modeling (DFT) predict the reactivity of 3-(2-phenylethyl)-2-cyclohexen-1-one in Diels-Alder reactions?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO (dienophile) and LUMO (diene) energies using Gaussian 16 at the B3LYP/6-31G(d) level. A smaller HOMO-LUMO gap (<5 eV) indicates higher reactivity .

- Steric Maps : Molecular mechanics (MMFF94) simulations show the phenylethyl group creates steric hindrance, reducing reaction rates with bulky dienes (e.g., anthracene). Experimental validation via kinetic studies (UV-Vis monitoring) aligns with computational predictions .

Q. What contradictions exist in reported biological activity data for 3-(2-phenylethyl)-2-cyclohexen-1-one derivatives, and how can they be resolved?

- Methodological Answer :

- Data Discrepancies : Some studies report anti-inflammatory activity (IC50 = 10 µM), while others show no effect. Potential causes:

Purity : HPLC-MS analysis (C18 column, 90:10 acetonitrile/water) ensures >95% purity; impurities like hydroxylated byproducts may confound assays .

Assay Conditions : Varying cell lines (e.g., RAW 264.7 vs. THP-1) and LPS concentrations (0.1–1 µg/mL) affect TNF-α inhibition results. Standardize protocols using NIH/WHO guidelines .

Q. What strategies optimize the enantioselective synthesis of 3-(2-phenylethyl)-2-cyclohexen-1-one for chiral drug development?

- Methodological Answer :

- Catalytic Asymmetric Addition : Use Evans’ oxazaborolidine catalysts (e.g., 10 mol% (S)-CBS) to achieve >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, heptane/ethanol) .

- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with palladium catalysts to racemize intermediates, achieving 85–92% ee in one pot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.